

Potential off-target effects of NP-C86

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest				
Compound Name:	NP-C86			
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Technical Support Center: NP-C86

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of **NP-C86**, a small molecule designed to stabilize the long noncoding RNA (IncRNA) Growth Arrest-Specific 5 (GAS5). This guide addresses potential off-target effects and provides troubleshooting for unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NP-C86?

A1: **NP-C86** is a small molecule that stabilizes the lncRNA GAS5. It achieves this by disrupting the interaction between GAS5 and UPF-1, a key protein in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation[1][2]. By stabilizing GAS5, **NP-C86** increases its intracellular levels, leading to the modulation of downstream signaling pathways.

Q2: I am observing changes in insulin signaling and glucose metabolism in my experiments. Is this an off-target effect?

A2: Not necessarily. Enhanced insulin signaling and improved glucose metabolism are known downstream effects of **NP-C86**'s on-target activity. Stabilized GAS5 has been shown to bind to the promoter of the insulin receptor (IR), leading to increased IR expression. This, in turn, enhances insulin signaling and glucose uptake[1]. Therefore, observing these changes is consistent with the intended mechanism of action of **NP-C86**. A transcriptomics analysis of







adipose tissue from mice treated with **NP-C86** revealed an upregulation of pathways related to insulin signaling and metabolism, including oxidative phosphorylation and glycolysis[1].

Q3: My results show a significant downregulation of inflammatory markers. Is **NP-C86** causing an unexpected anti-inflammatory response?

A3: The anti-inflammatory effects of **NP-C86** are a documented consequence of its on-target activity. In vivo studies have demonstrated that **NP-C86** treatment leads to the downregulation of inflammatory pathways and a reduction in pro-inflammatory cytokines such as IL-1 β [1]. This is considered a beneficial therapeutic effect, particularly in the context of metabolic diseases and neuroinflammation[1][3][4].

Q4: Does NP-C86 interact with other IncRNAs besides GAS5?

A4: Studies have shown **NP-C86** to be highly specific for GAS5. In adipocytes, treatment with **NP-C86** did not affect the levels of other lncRNAs such as MALAT1 or NEAT1, indicating a high degree of specificity for its intended target[5].

Q5: Are there any known toxic or adverse effects of NP-C86?

A5: In vivo studies in diet-induced obese diabetic (DIOD) mouse models and aged mouse models have reported no observed toxicity or changes in weight with **NP-C86** treatment[1][2] [4]. Furthermore, studies in mice have indicated that **NP-C86** is non-toxic to animals when administered intranasally[3].

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected changes in gene expression related to metabolic pathways (e.g., glycolysis, TCA cycle).	This is likely an on-target effect. NP-C86 modulates metabolic pathways as a downstream consequence of GAS5 stabilization.[1]	Review the known downstream effects of GAS5. Perform pathway analysis on your transcriptomics data to see if the changes are consistent with enhanced insulin signaling and metabolic regulation.
Alterations in the MAPK signaling pathway.	This may be an on-target effect. NP-C86 treatment has been shown to modulate the MAPK pathway, potentially as a response to metabolic stress. [1]	Investigate the specific components of the MAPK pathway that are affected in your system. This could provide further insight into the cellular response to NP-C86.
Changes in neuronal insulin signaling and neuroinflammation.	These are documented ontarget effects of NP-C86, particularly relevant in neurodegenerative disease models.[3][4]	If these changes are unexpected in your experimental context, consider the potential interplay between metabolic and neuronal signaling. Quantify GAS5 levels in your neuronal cells to confirm target engagement.
Variability in experimental results.	Inconsistent dosing, cell line differences, or variations in experimental conditions can lead to variable outcomes.	Ensure consistent and accurate preparation of NP-C86 solutions. Use a consistent cell passage number and verify the baseline GAS5 expression in your model system. Include appropriate positive and negative controls in your experiments.

Data Presentation



Table 1: Summary of NP-C86 Effects on Gene and Protein Expression

Molecule	Effect	Experimental System	Reference
IncRNA GAS5	Increased	Diabetic Adipocytes, DIOD Mice (Adipose, Cardiac, Renal, Spleen), HT22 Cells, Aged Mice (Brain)	[1][5][3][4]
Insulin Receptor (IR)	Increased	Diabetic Adipocytes, DIOD Mice (Adipose), Young Mice (Brain)	[1][5][3]
Phosphorylated AKT (p-AKT)	Increased	DIOD Mice (Adipose)	[1]
IL-1β	Decreased	DIOD Mice (Adipose)	[1]
IncRNA MALAT1	No Change	Adipocytes	[5]
IncRNA NEAT1	No Change	Adipocytes	[5]

Experimental Protocols

Protocol 1: Assessing NP-C86 Target Engagement by Measuring GAS5 Levels

- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of NP-C86 or vehicle control for the specified duration (e.g., 24 hours).
- RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for GAS5 and a suitable housekeeping gene (e.g., GAPDH, ACTB).



Data Analysis: Calculate the relative expression of GAS5 using the ΔΔCt method. An
increase in GAS5 levels in NP-C86-treated cells compared to the vehicle control indicates
target engagement.

Protocol 2: Evaluating Off-Target Effects on Other IncRNAs

- Follow steps 1-3 from Protocol 1.
- Quantitative PCR (qPCR): In addition to GAS5 primers, perform qPCR using primers for other lncRNAs of interest (e.g., MALAT1, NEAT1) and a housekeeping gene.
- Data Analysis: Calculate the relative expression of each IncRNA using the ΔΔCt method. No significant change in the levels of other IncRNAs in NP-C86-treated cells compared to the vehicle control suggests specificity.

Protocol 3: Kinase Profiling to Screen for Off-Target Kinase Inhibition

While **NP-C86** is not designed as a kinase inhibitor, comprehensive off-target profiling can be valuable.

- Compound Submission: Provide a sample of NP-C86 to a commercial kinase profiling service.
- Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.[6][7][8]
- Data Interpretation: The results will be provided as the percent inhibition of each kinase at a
 given concentration of NP-C86. Significant inhibition of any kinase would warrant further
 investigation.

Visualizations

Caption: Mechanism of action of NP-C86 and its downstream effects.

Caption: Workflow for investigating potential off-target effects of NP-C86.



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- To cite this document: BenchChem. [Potential off-target effects of NP-C86]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574664#potential-off-target-effects-of-np-c86]

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